gamma-Cyhalothrin gamma-Cyhalothrin Cyhalothrin is a colorless solid. Insoluble in water. Used as a wide spectrum insecticide.
Cyhalothrin is a carboxylic ester obtained by formal condensation between 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid and cyano(3-phenoxyphenyl)methanol. It has a role as a pyrethroid ester insecticide, a pyrethroid ester acaricide and an agrochemical. It is an aromatic ether, a nitrile, an organochlorine compound, an organofluorine compound and a cyclopropanecarboxylate ester. It is functionally related to a 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid.
Cyhalothrin is a synthetic pyrethroid (type 2), used as an insecticide. It is also marketed as Karate. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. (L811, L871)
Brand Name: Vulcanchem
CAS No.: 91465-08-6
VCID: VC0532385
InChI: InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3
SMILES: CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
Molecular Formula: C23H19ClF3NO3
Molecular Weight: 449.8 g/mol

gamma-Cyhalothrin

CAS No.: 91465-08-6

Cat. No.: VC0532385

Molecular Formula: C23H19ClF3NO3

Molecular Weight: 449.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

gamma-Cyhalothrin - 91465-08-6

Specification

CAS No. 91465-08-6
Molecular Formula C23H19ClF3NO3
Molecular Weight 449.8 g/mol
IUPAC Name [cyano-(3-phenoxyphenyl)methyl] 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate
Standard InChI InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3
Standard InChI Key ZXQYGBMAQZUVMI-UHFFFAOYSA-N
Isomeric SMILES CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C
SMILES CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
Canonical SMILES CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
Appearance Solid powder
Boiling Point Does not boil at atmospheric pressure
BP: 187-190 °C at 2 mm Hg
Colorform Viscous liquid yellow-brown
Melting Point 49.2 °C

Introduction

Chemical Identity and Stereochemical Significance

Structural Characteristics

Gamma-cyhalothrin (IUPAC name: (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate) belongs to the Type II pyrethroid class, distinguished by its α-cyano group and halogenated cyclopropane moiety . The molecule’s insecticidal activity resides exclusively in the 1R,3R,αS stereoisomeric configuration, which constitutes 50% of lambda-cyhalothrin’s isomeric mixture . This enantiomeric purity doubles its specific activity compared to lambda-cyhalothrin, enabling dose reduction while maintaining efficacy .

Synthesis and Isomeric Separation

Industrial production involves stereoselective synthesis starting from (1R,3R)-cis-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride. Chiral chromatography on cellulose-based stationary phases allows isolation of the gamma-isomer, achieving >98% enantiomeric excess . Recent advances in immobilized chiral selectors (e.g., Chiralpak IC) enable baseline separation (Rs >1.5) in LC-MS/MS analyses, critical for residue monitoring .

Mechanism of Neurotoxic Action

Sodium Channel Modulation

Gamma-cyhalothrin exerts its insecticidal effect through voltage-gated sodium channel (VGSC) modification. The molecule binds to Domain II S4-S5 linker regions, stabilizing the open channel state and causing prolonged depolarization . This hyperexcitation manifests as tremors (T-syndrome) in insects, progressing to paralysis and death. Comparative studies show gamma-cyhalothrin’s binding affinity (Kd = 2.3 nM) exceeds that of lambda-cyhalothrin (Kd = 4.1 nM) in housefly VGSCs .

GABA Receptor Interactions

Agricultural and Public Health Applications

Crop Protection Strategies

Gamma-cyhalothrin’s broad-spectrum activity targets lepidopteran, coleopteran, and hemipteran pests across major crops:

CropTarget PestsApplication Rate (g a.s./ha)PHI (Days)
SoybeansHelicoverpa armigera4.5–9.021
RiceNilaparvata lugens9.0–13.514
CottonPectinophora gossypiella6.0–12.028

Data synthesized from EPA registrations and EFSA assessments

Foliar applications at BBCH 12–69 growth stages achieve 85–95% pest mortality while maintaining residue levels below EU MRLs (0.01–0.5 mg/kg) . Resistance management strategies recommend alternating with neonicotinoids or diamides, given increasing kdr-mutant pest populations in Asia and Africa .

Vector Control Efficacy

In public health, ultra-low volume (ULV) sprays (0.5–1.0 g a.i./ha) reduce Aedes aegypti populations by 92–98% in dengue-endemic regions . A 2023 Florida outbreak response demonstrated 72% reduction in mosquito-borne disease incidence following gamma-cyhalothrin barrier treatments.

Ecotoxicological Profile

Aquatic Toxicity

Acute toxicity varies markedly across species:

Organism96-h LC50 (μg/L)NOEC (μg/L)
Daphnia magna0.120.04
Brachydanio rerio1.930.62
Macrobrachium nipponense0.280.09

Data from OECD 202 and 203 guideline studies

Sublethal effects include oxidative stress biomarkers in Cyprinus carpio: 28-day exposure to 0.1 μg/L increased hepatic GST activity by 240% and TBARS levels by 180%, indicating lipid peroxidation .

Terrestrial Risk Assessment

EFSA’s 2024 update identified critical concerns for small herbivores:

  • Voles (Microtus arvalis): TER = 2.3 (acute) and 0.8 (chronic) at BBCH ≥40

  • Shrews (Sorex araneus): Secondary poisoning risk quotient = 1.4 via earthworm consumption

Mitigation requires buffer zones (≥20 m) and application timing restrictions (BBCH <30 for cereals) .

Regulatory Status and Residue Management

EPA Risk Mitigation Measures

The 2025 U.S. registration review mandates:

  • Drift reduction nozzles (≥90% efficiency) for aerial applications

  • Surface water monitoring in vulnerable watersheds (≥3 samples/year)

  • Expanded pollinator protection labeling (72-hour post-application restrictions)

Degradation Dynamics and Environmental Fate

Abiotic Degradation

Hydrolysis follows pseudo-first-order kinetics:

ConditionDT50 (Days)Major Metabolites
pH 4, 25°C983-PBA, TFPCA
pH 7, 25°C423-PBA-glucuronide, COOH-TFP
pH 9, 25°C12Phenoxybenzoic acid derivatives

Data from EPA hydrolysis studies

Photolysis accelerates degradation in water (DT50 = 2.1 days under UV-B), forming chlorinated byproducts with 10–30% residual toxicity .

Soil and Plant Metabolism

In aerobic soils, gamma-cyhalothrin mineralizes to CO2 (68% in 120 days) with minimal leaching (Koc = 12,300 L/kg) . Foliar residues on wheat decline biphasically: initial DT50 = 2.3 days (dissipation), followed by DT50 = 9.8 days (bound residues) .

Comparative Analysis with Lambda-Cyhalothrin

ParameterGamma-CyhalothrinLambda-Cyhalothrin
Enantiomeric Purity100% 1R,3R,αS50% 1R,3R,αS
Rat Oral LD50 (mg/kg)5679
Honeybee Contact LC500.012 μg/bee0.025 μg/bee
Cost per Hectare$18.50$22.40

Data compiled from EPA and EFSA assessments

The enhanced target specificity of gamma-cyhalothrin reduces non-target arthropod mortality by 30–40% compared to lambda-cyhalothrin in orchard trials .

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